molecular formula C23H31N3O4S2 B1663600 Batimastat CAS No. 130370-60-4

Batimastat

Número de catálogo: B1663600
Número CAS: 130370-60-4
Peso molecular: 477.6 g/mol
Clave InChI: XFILPEOLDIKJHX-QYZOEREBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Batimastat, también conocido como BB-94, es un inhibidor sintético de las metaloproteinasas de la matriz (MMP). Fue desarrollado por British Biotech Pharmaceuticals Limited y es conocido por su potente actividad contra un amplio espectro de MMP. This compound se utiliza principalmente como un fármaco anti metastásico y pertenece a la familia de los inhibidores de la angiogénesis .

Aplicaciones Científicas De Investigación

Batimastat tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Batimastat ejerce sus efectos inhibiendo la actividad de las metaloproteinasas de la matriz. Imita los sustratos naturales de las MMP y se une al sitio activo de estas enzimas, evitando que degraden la matriz extracelular. Esta inhibición de la actividad de las MMP reduce la invasión tumoral y la metástasis al limitar la capacidad de las células cancerosas para descomponer los tejidos circundantes .

Safety and Hazards

Batimastat can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Análisis Bioquímico

Biochemical Properties

Batimastat plays a significant role in biochemical reactions by inhibiting various MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9 . These enzymes are involved in the breakdown of extracellular matrix components, which is essential for tissue remodeling and repair. By binding to the active sites of these enzymes, this compound prevents their catalytic activity, thereby inhibiting the degradation of the extracellular matrix.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting MMPs, which are involved in cell signaling pathways, gene expression, and cellular metabolism . By preventing the degradation of the extracellular matrix, this compound can inhibit cancer cell invasion and metastasis. Additionally, it can affect angiogenesis, the process by which new blood vessels form, which is crucial for tumor growth and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of MMPs, thereby inhibiting their enzymatic activity . This inhibition prevents the breakdown of the extracellular matrix, which is essential for cancer cell invasion and metastasis. This compound also affects gene expression by modulating the activity of transcription factors involved in the regulation of MMPs. This results in decreased expression of MMPs and reduced degradation of the extracellular matrix.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound can be stable for up to 12 months when stored under appropriate conditions. Its stability can be affected by factors such as temperature and pH. Long-term studies have demonstrated that this compound can inhibit cancer cell invasion and metastasis over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit MMP activity and prevent cancer cell invasion and metastasis . At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the efficacy of this compound plateaus at higher doses, indicating that optimal dosing is crucial for its therapeutic application.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of extracellular matrix components . It interacts with enzymes such as MMPs and cofactors involved in the regulation of these enzymes. By inhibiting MMPs, this compound can affect metabolic flux and metabolite levels, leading to changes in the extracellular matrix composition and cellular function.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects. Studies have shown that this compound can accumulate in tumor tissues, where it exerts its inhibitory effects on MMPs.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the extracellular matrix and its interaction with MMPs are essential for its inhibitory effects on cancer cell invasion and metastasis.

Métodos De Preparación

Batimastat se sintetiza mediante una serie de reacciones químicas que implican la formación de un esqueleto similar a un péptido y la incorporación de un grupo de ácido hidroxámico. La ruta sintética generalmente implica los siguientes pasos:

Los métodos de producción industrial para this compound implican la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y pureza. El proceso incluye pasos de purificación rigurosos para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis de las reacciones químicas

This compound sufre varios tipos de reacciones químicas, incluidas:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas utilizadas, pero generalmente incluyen versiones modificadas de this compound con grupos funcionales alterados .

Análisis De Reacciones Químicas

Batimastat undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions used but generally include modified versions of this compound with altered functional groups .

Comparación Con Compuestos Similares

Batimastat a menudo se compara con otros inhibidores de MMP, como Marimastat. Ambos compuestos tienen mecanismos de acción similares, pero Marimastat tiene propiedades farmacocinéticas mejoradas y se puede administrar por vía oral, a diferencia de this compound, que requiere inyección. Otros compuestos similares incluyen:

La singularidad de this compound radica en su inhibición de amplio espectro de las MMP y sus potentes propiedades anti metastásicas, lo que lo convierte en una herramienta valiosa en la investigación y la terapia del cáncer .

Propiedades

IUPAC Name

(2S,3R)-N-hydroxy-N'-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-3-(2-methylpropyl)-2-(thiophen-2-ylsulfanylmethyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S2/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16/h4-11,15,17-19,30H,12-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)/t17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFILPEOLDIKJHX-QYZOEREBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CSC1=CC=CS1)C(=O)NO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)NO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156497
Record name Batimastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130370-60-4
Record name Batimastat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130370-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Batimastat [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130370604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Batimastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03880
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Batimastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130370-60-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BATIMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK349F52C9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batimastat
Reactant of Route 2
Reactant of Route 2
Batimastat
Reactant of Route 3
Reactant of Route 3
Batimastat
Reactant of Route 4
Batimastat
Reactant of Route 5
Batimastat
Reactant of Route 6
Batimastat
Customer
Q & A

Q1: What is the primary target of Batimastat?

A1: this compound [(4-N-hydroxyamino)-2R-isobutyl-3S-(thienyl-thiomethyl)succinyl]-L- phenyl-alanine-N-methylamide) is a synthetic inhibitor of matrix metalloproteinases (MMPs). [] MMPs are a family of zinc-dependent enzymes that play crucial roles in the breakdown and remodeling of the extracellular matrix (ECM). []

Q2: How does this compound interact with MMPs?

A2: this compound acts as a broad-spectrum MMP inhibitor by binding to the zinc ion present in the active site of these enzymes. [] This binding effectively prevents the enzyme from interacting with and degrading its ECM substrates. [] The crystal structure of human neutrophil collagenase (MMP-8) complexed with this compound reveals a bidentate interaction between the inhibitor and the catalytic zinc ion through the hydroxyl and carbonyl oxygens of this compound's hydroxamate group. []

Q3: What are the downstream effects of MMP inhibition by this compound?

A3: Inhibiting MMP activity with this compound has been shown to have various downstream effects, including:

  • Reduced tumor growth and metastasis: this compound has demonstrated significant inhibitory effects on the growth and spread of various cancer types in preclinical models, including breast, colon, ovarian, and pancreatic cancers. [, , , , ] This effect is attributed to the suppression of MMP-mediated ECM degradation, which is crucial for tumor invasion and angiogenesis. []
  • Attenuation of pulmonary hypertension: this compound has been shown to reduce pulmonary hypertension in chronically hypoxic rats. [] The mechanism is thought to involve the inhibition of collagenolytic activity, thereby reducing vascular remodeling. []
  • Reduction of epidural fibrosis: this compound has demonstrated efficacy in reducing epidural fibrosis following laminectomy in a rat model. [] This finding suggests a potential role for this compound in preventing post-surgical complications related to excessive scar tissue formation. []
  • Modulation of immune responses: Research suggests that this compound can influence IgE secretion by inhibiting the proteolytic processing of CD23 (FcεRII). [, ] This finding highlights the potential of this compound in modulating immune responses, particularly in allergic diseases characterized by elevated IgE levels. []

Q4: Does this compound affect the expression levels of MMPs?

A4: While this compound effectively inhibits the activity of MMPs, studies have shown that it does not directly affect the mRNA levels of these enzymes in tumor cells or tissues. [] Instead, its primary mode of action is through direct interaction with the enzyme's active site, preventing substrate binding and subsequent ECM degradation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H28N4O4S2, and its molecular weight is 464.6 g/mol.

Q6: Has this compound been investigated for controlled drug delivery applications?

A6: Yes, this compound has been explored for use in drug-eluting stents. [] One study evaluated the safety and efficacy of this compound-eluting stents in patients with coronary artery disease. []

Q7: How do structural modifications of this compound affect its inhibitory activity against MMPs?

A7: The structure of this compound, particularly the hydroxamate group and the P2′ substituent, are crucial for its inhibitory activity against MMPs. [] Modifications to these regions can significantly affect the compound's potency and selectivity for different MMP subtypes. [, ] For example, removal of the thienothiomethyl substituent adjacent to the hydroxamate moiety significantly decreases inhibitory potency towards α-secretase. []

Q8: Are there any known instances where this compound administration led to unexpected outcomes?

A8: Yes, paradoxically, this compound administration has been linked to increased liver metastasis in specific experimental settings. [] This unexpected outcome highlights the complex interplay between MMPs, tumor cells, and the microenvironment and underscores the importance of thoroughly evaluating potential side effects of MMP inhibitors. []

Q9: What in vitro models have been used to study the effects of this compound?

A9: Various in vitro models have been employed to investigate the effects of this compound on cellular processes, including:

  • Cell viability and proliferation assays: These assays are used to assess the direct cytotoxic effects of this compound on different cell types, including cancer cells. [, , ]
  • Angiogenesis assays: In vitro tube formation assays using endothelial cells are commonly used to evaluate the antiangiogenic potential of this compound. [, ]
  • Invasion assays: These assays utilize various matrices, such as Matrigel, to mimic the extracellular environment and assess the ability of this compound to inhibit tumor cell invasion. [, , ]

Q10: What in vivo models have been employed to investigate the efficacy of this compound?

A10: Researchers have utilized a variety of animal models to assess the in vivo efficacy of this compound, including:

  • Xenograft models: Human tumor cells are implanted into immunodeficient mice to study the effects of this compound on tumor growth, metastasis, and angiogenesis. [, , , , ]
  • Syngeneic models: Murine tumor cells are implanted into immunocompetent mice of the same genetic background, allowing for the study of this compound's effects on tumor progression in the context of a functional immune system. [, , ]
  • Spontaneous metastasis models: Tumor cells are implanted into animals, allowed to form primary tumors, and then surgically removed. [, ] this compound is administered after surgery to assess its effects on the development of distant metastases.
  • Disease-specific models: Researchers have utilized models like the bleomycin-induced pulmonary fibrosis model [] and the mdx mouse model of Duchenne muscular dystrophy [] to investigate the therapeutic potential of this compound in specific disease contexts.

Q11: Have any clinical trials been conducted with this compound?

A11: Yes, this compound was one of the first MMP inhibitors to enter clinical trials. [, ] Unfortunately, the phase III trials were disappointing, demonstrating limited clinical efficacy. []

Q12: What factors contributed to the limited clinical success of this compound despite promising preclinical data?

A12: Several factors might have contributed to the discrepancy between the preclinical and clinical outcomes of this compound, including:

  • Patient selection: The lack of reliable biomarkers to identify patients who would benefit most from MMP inhibition may have resulted in the inclusion of individuals with tumors not primarily driven by MMP activity. [, ]
  • Disease stage: Early clinical trials often focused on patients with advanced-stage cancers, where the disease complexity and tumor burden might have limited the efficacy of single-agent therapy like this compound. [, ]
  • Dose and schedule: Optimizing the dosing regimen and schedule of this compound administration is crucial for achieving therapeutic efficacy while minimizing potential side effects. [, ]

Q13: Are there any alternative MMP inhibitors?

A13: Yes, besides this compound, numerous other MMP inhibitors have been developed and investigated. These inhibitors can be classified into different groups based on their structure and mechanism of action. Some examples include:

  • Hydroxamate-based inhibitors: Similar to this compound, these inhibitors contain a hydroxamate group that chelates the zinc ion in the active site of MMPs. Marimastat is another example of a hydroxamate-based MMP inhibitor that has been evaluated in clinical trials. [, ]
  • Non-hydroxamate inhibitors: These inhibitors utilize different chemical moieties to target MMPs and often display improved selectivity profiles compared to broad-spectrum hydroxamate inhibitors. []

Q14: What tools and resources are essential for research on this compound and other MMP inhibitors?

A14: Effective research on this compound and MMP inhibitors requires access to various tools and resources:

  • In vitro and in vivo models: Reliable and well-characterized models are crucial for studying the effects of this compound on different cellular processes and disease pathologies. [, ]
  • Analytical techniques: Techniques like gelatin zymography, ELISA, and immunohistochemistry are essential for quantifying MMP activity, protein levels, and localization. [, ]
  • Molecular modeling and computational chemistry: Computational approaches are valuable for understanding the interactions between this compound and its target enzymes, predicting the activities of novel inhibitors, and guiding rational drug design. [, ]

Q15: What is the historical significance of this compound in MMP inhibitor research?

A15: this compound played a pivotal role in the development and understanding of MMP inhibitors as potential cancer therapeutics. It was one of the first MMP inhibitors to enter clinical trials, generating significant interest in this class of drugs. [, ] Although this compound itself did not translate into a successful clinical treatment, it provided valuable insights into the challenges and considerations for developing effective MMP-targeted therapies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.